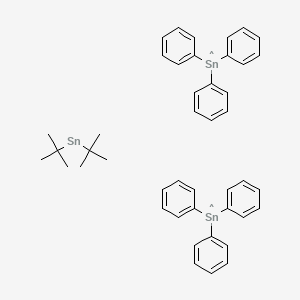
CID 78060846
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78060846 is a chemical compound with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78060846 involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure high yield and purity. The synthetic routes typically involve the formation of intermediate compounds, which are then converted into the final product through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors, where the reaction conditions are optimized for maximum efficiency. The process involves the use of high-pressure and high-temperature conditions, along with the use of advanced purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: CID 78060846 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
CID 78060846 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its therapeutic properties. In industry, it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of CID 78060846 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78060846 include other chemically related compounds with similar functional groups and reactivity. These compounds may share some properties with this compound but differ in their specific applications and effects.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its stability and reactivity set it apart from other similar compounds, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C44H48Sn3 |
|---|---|
Molecular Weight |
933.0 g/mol |
InChI |
InChI=1S/6C6H5.2C4H9.3Sn/c6*1-2-4-6-5-3-1;2*1-4(2)3;;;/h6*1-5H;2*1-3H3;;; |
InChI Key |
CWHSCGAZEBWIHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Sn]C(C)(C)C.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















